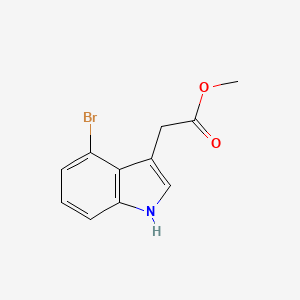

Methyl 2-(4-bromo-1H-indol-3-yl)acetate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(4-bromo-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLDTMGLWGZIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646839 | |

| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89245-37-4 | |

| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Methyl 2 4 Bromo 1h Indol 3 Yl Acetate and Analogous Structures

Established Methodologies for Indole (B1671886) Nucleus Construction

The de novo synthesis of the indole core remains a fundamental challenge, and several named reactions have become indispensable tools for chemists. These methods offer different pathways to access substituted indoles, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis and Mechanistic Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

For the synthesis of a 4-bromo-3-substituted indole such as Methyl 2-(4-bromo-1H-indol-3-yl)acetate, the Fischer synthesis would employ (4-bromophenyl)hydrazine (B1265515) and a suitable keto-ester, such as methyl 4-oxobutanoate (B1241810). The acid catalyst plays a crucial role, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride. wikipedia.org

Mechanistic adaptations of the Fischer indole synthesis have been developed to improve yields and expand its scope. For instance, the Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, providing an alternative entry to the key hydrazone intermediate. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

| Starting Materials | Catalyst/Conditions | Key Intermediate | Product | Reference |

| (4-Bromophenyl)hydrazine, Methyl 4-oxobutanoate | H⁺ (e.g., HCl, ZnCl₂) | Methyl 4-((4-bromophenyl)hydrazono)butanoate | This compound | wikipedia.org |

Reissert Indole Synthesis and Functionalization Pathways

The Reissert indole synthesis offers a pathway to indoles starting from an ortho-nitrotoluene and diethyl oxalate. researchgate.net The initial condensation, typically base-catalyzed, is followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative to form an indole-2-carboxylic acid. researchgate.net This intermediate can then be further functionalized. While not a direct route to 3-substituted indoles, the Reissert synthesis can provide a 4-bromoindole-2-carboxylic acid scaffold, which could then be manipulated to introduce the desired acetate (B1210297) group at the C3 position, albeit through a multi-step sequence.

Leimgruber-Batcho Indole Synthesis and Related Approaches

The Leimgruber-Batcho indole synthesis has become a popular alternative to the Fischer synthesis due to its mild reaction conditions and high yields. wikipedia.org This method begins with the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.orgclockss.org Subsequent reductive cyclization of the enamine yields the indole. wikipedia.orgclockss.org This strategy is particularly well-suited for the synthesis of 4-bromoindole (B15604) from 2-methyl-3-nitrobromobenzene. researchgate.net The reduction of the nitro group can be achieved using various reagents, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or titanium(III) chloride. wikipedia.orgclockss.org

| Starting Material | Reagents | Key Intermediate | Product | Reference |

| 2-Methyl-3-nitrobromobenzene | 1. DMF-DMA, Pyrrolidine; 2. Reductant (e.g., Ra-Ni/N₂H₄) | 1-(4-Bromo-2-nitrophenyl)-2-(dimethylamino)ethene | 4-Bromo-1H-indole | wikipedia.orgclockss.orgresearchgate.net |

Once the 4-bromoindole nucleus is formed, the methyl acetate side chain can be introduced at the C3 position through various C-H functionalization or alkylation strategies.

Bartoli and Bischler-Möhlau Indole Syntheses

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.org A significant advancement, the Dobbs modification, utilizes an ortho-bromine substituent as a directing group, which can be subsequently removed. wikipedia.org This makes the Bartoli synthesis highly relevant for accessing indoles with substitution patterns that are difficult to achieve with other methods. For instance, starting from 1,3-dibromo-2-nitrobenzene, one could envision a pathway to a 4,7-dibromoindole intermediate.

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine. While a classic method, it is less commonly employed for the synthesis of specifically substituted indoles like the target compound due to potential regioselectivity issues and often harsh reaction conditions.

Modern Catalytic Approaches for Indole Derivative Synthesis

Transition metal catalysis has revolutionized the synthesis of indoles, offering highly efficient and selective methods for both the construction of the indole core and the functionalization of pre-existing indole scaffolds.

Metal-Catalyzed Coupling and Cyclization Reactions

Palladium, copper, and rhodium catalysts are at the forefront of modern indole synthesis. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of C-C and C-N bonds crucial for indole ring closure. nih.gov These methods often involve the cyclization of suitably functionalized anilines, such as o-alkynyl- or o-vinylanilines.

For the synthesis of this compound, a convergent approach could involve a palladium-catalyzed coupling of a 4-bromo-o-haloaniline with a suitable coupling partner containing the latent acetate functionality, followed by a cyclization step.

Furthermore, the direct C-H functionalization of a pre-synthesized 4-bromoindole represents a highly atom-economical approach to the target molecule. Metal-catalyzed C3-alkylation of indoles is an active area of research. researchgate.net For example, an iron(II)-catalyzed C3-alkylation of indoles using alcohols as alkylating agents has been reported. researchgate.net While specific examples with methyl 2-hydroxyacetate might not be prevalent, this strategy points towards a potential route for the direct introduction of the desired side chain.

| Catalyst System | Reaction Type | Substrates | Potential Product | Reference |

| Palladium complexes | Cross-coupling/Cyclization | 4-Bromo-o-haloaniline derivative + Alkyne/Alkene | Substituted 4-bromoindole | nih.gov |

| Iron(II) complexes | C3-Alkylation | 4-Bromo-1H-indole + Methyl 2-hydroxyacetate | This compound | researchgate.net |

C-H Activation Strategies in Indole Functionalization

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the direct functionalization of indoles, offering an alternative to classical cross-coupling reactions that require pre-functionalized starting materials. semanticscholar.orgrsc.org This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds by directly converting inert C-H bonds.

The indole ring possesses multiple C-H bonds with varying reactivity. The C-H bonds on the pyrrole (B145914) ring (C2 and C3) are inherently more reactive than those on the benzene (B151609) ring (C4, C5, C6, and C7). nih.govchemijournal.com Consequently, early developments in indole C-H functionalization primarily focused on the C2 and C3 positions. chemijournal.com However, accessing the less reactive benzenoid C-H bonds, particularly at the C4 position, is crucial for the synthesis of many biologically active compounds and natural products. acs.org

Achieving regioselectivity in the functionalization of the indole's benzene ring is a significant challenge. nih.gov A common and effective strategy to control the position of functionalization is the use of directing groups. chemijournal.com These groups are typically installed at the N1 or C3 position of the indole and coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its activation. For C4 functionalization, directing groups at the C3 position can form a stable six-membered palladacycle intermediate, guiding the reaction to the desired location. nesacs.orgresearchgate.net Various transition metals, including palladium, rhodium, ruthenium, and cobalt, have been successfully employed in these transformations. acs.orgresearchgate.netcymitquimica.comorgsyn.org

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Indoles

| Catalyst System | Position Functionalized | Type of Functionalization | Directing Group Example | Reference |

| Palladium (Pd) | C4, C5, C7 | Arylation | Pivaloyl (C3), N-P(O)tBu2 (N1) | researchgate.netresearchgate.net |

| Rhodium (Rh) | C2, C4, C7 | Alkenylation, Alkylation | Carbonyl (C3) | cymitquimica.combridgew.edu |

| Ruthenium (Ru) | C4, C6 | Vinylation, Alkylation | Aldehyde (C3) | orgsyn.org |

| Cobalt (Co) | C4 | Alkynylation | Weakly coordinating groups | acs.org |

Targeted Synthesis of Indole-3-acetate (B1200044) Scaffolds

The synthesis of the indole-3-acetate core is a foundational step in the preparation of the target molecule. Various classical and modern synthetic methods are available for this purpose.

The Fischer indole synthesis is a historic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions. biosynth.com This method can be adapted to produce indole-3-acetic acid derivatives. For instance, the reaction of a phenylhydrazine with levulinic acid or its esters can yield the corresponding indole-3-acetic acid derivative. nih.gov

Another common approach involves the alkylation of indole itself. The reaction of indole with an ethyl diazoacetate, followed by hydrolysis, can produce indole-3-acetic acid. nih.gov Alternatively, indole can be reacted with glycolic acid in the presence of a base to form the potassium salt of indole-3-acetic acid, which is then acidified to yield the final product. nih.gov

Modern methods often employ transition-metal-catalyzed reactions. For example, palladium-catalyzed coupling reactions can be used to construct the indole-3-acetate scaffold from appropriately substituted anilines and alkynes.

Introducing a bromine atom specifically at the C4 position of the indole ring is a challenging task due to the high reactivity of other positions, particularly C3. nih.gov Electrophilic bromination of a simple indole typically results in substitution at the C3 position. Therefore, to achieve C4-bromination, the C3 position must be blocked, or a directing group strategy must be employed.

If the indole-3-acetate scaffold is already in place, direct bromination can be problematic. Electrophilic bromination of indole-3-acetic acid with reagents like N-bromosuccinimide (NBS) can lead to a mixture of products, including oxidation of the acetic acid side chain to form oxindole (B195798) derivatives. cymitquimica.com

A more controlled approach involves the synthesis of 4-bromoindole first, which can then be elaborated to introduce the acetate side chain at the C3 position. The synthesis of 4-bromoindole can be achieved through various methods, including the Batcho-Leimgruber indole synthesis starting from 2-bromo-6-nitrotoluene (B1266184). Another strategy involves the directed ortho-lithiation of an N-protected indole, followed by quenching with a bromine source.

Transition-metal-catalyzed C-H activation provides a more direct route to C4-halogenation. For example, palladium-catalyzed C4-halogenation of 3-carbonylindoles using copper halides as the halogen source has been reported. researchgate.net This method utilizes a directing group at C3 to ensure regioselectivity.

Based on the general principles outlined above, a plausible synthetic strategy for this compound would likely involve a multi-step sequence. A retro-synthetic analysis suggests two main approaches:

Late-stage C4-bromination: This approach would involve the synthesis of Methyl 2-(1H-indol-3-yl)acetate first, followed by a regioselective bromination at the C4 position. This is challenging due to the inherent reactivity of the indole ring. A successful strategy would likely require N-protection followed by a directed C-H activation/bromination protocol. The choice of both the N-protecting group and the directing group at C3 (if the acetate side chain is modified) would be critical to steer the bromination to the C4 position.

Early introduction of the bromo-substituent: This strategy involves the synthesis of 4-bromoindole as a key intermediate. This can be prepared from commercially available starting materials. Once 4-bromoindole is obtained, the acetate side chain can be introduced at the C3 position. This can be achieved through various methods, such as the Japp-Klingemann reaction or by reacting 4-bromoindole with ethyl glyoxalate followed by reduction and esterification. Another approach is the reaction of 4-bromoindole with a suitable electrophile, such as ethyl chloroacetate, under basic conditions, although this may lead to N-alkylation as a side reaction. A more reliable method would be a gramine-type synthesis, where 4-bromoindole is reacted with formaldehyde (B43269) and dimethylamine (B145610) to form 4-bromo-3-(dimethylaminomethyl)indole (4-bromogramine), which is then treated with cyanide followed by hydrolysis and esterification of the resulting nitrile.

A potential synthetic route is outlined below:

Step 1: Synthesis of 4-bromoindole. This can be achieved from 2-bromo-6-nitrotoluene via the Batcho-Leimgruber indole synthesis.

Step 2: Introduction of the side chain at C3. The 4-bromoindole can be subjected to a Vilsmeier-Haack formylation to introduce a formyl group at the C3 position, yielding 4-bromoindole-3-carbaldehyde.

Step 3: Elongation of the side chain. The resulting aldehyde can be converted to the target ester through various methods, such as a Wittig reaction with a phosphonium (B103445) ylide containing the acetate moiety, followed by reduction of the resulting double bond. Alternatively, a Henry reaction with nitromethane (B149229) followed by a Nef reaction and subsequent esterification could be employed.

Step 4: Esterification. If the synthesis yields 4-bromoindole-3-acetic acid, a final esterification step with methanol (B129727) under acidic conditions would provide the target compound, this compound.

Green Chemistry Principles in Indole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like functionalized indoles to minimize environmental impact and improve efficiency. Key concepts include atom economy, reducing waste (E-factor), using less hazardous chemicals, and employing catalytic rather than stoichiometric reagents.

Transition-metal-catalyzed C-H activation is inherently a more atom-economical approach compared to traditional methods that require pre-functionalization and generate stoichiometric amounts of byproducts. rsc.org By directly converting C-H bonds, these methods reduce the number of synthetic steps, which in turn minimizes waste and energy consumption.

The choice of solvents is another critical aspect of green chemistry. Many classical indole syntheses utilize hazardous solvents. Research is ongoing to replace these with more environmentally benign alternatives such as water, ethanol, or ionic liquids. semanticscholar.org For example, some ruthenium-catalyzed annulations for indole synthesis have been successfully carried out in water. orgsyn.org

Multicomponent reactions (MCRs) are another powerful tool in green synthesis, as they allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy. semanticscholar.org The development of MCRs for the synthesis of functionalized indoles is an active area of research.

Table 2: Green Chemistry Metrics in Chemical Synthesis

| Metric | Definition | Ideal Value | Relevance to Indole Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | C-H activation and cycloaddition reactions often have high atom economy. |

| E-Factor | (Total mass of waste / Total mass of product) | 0 | A lower E-factor indicates a greener process with less waste generated. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | Provides a more practical measure of the efficiency of a reaction. |

By integrating these advanced synthetic strategies and green chemistry principles, the synthesis of this compound and its analogs can be achieved with greater efficiency, selectivity, and sustainability.

Computational and Theoretical Chemical Investigations of Methyl 2 4 Bromo 1h Indol 3 Yl Acetate and Its Analogues

Molecular Modeling and Docking Simulations

Molecular modeling and docking are instrumental in predicting how a ligand, such as Methyl 2-(4-bromo-1H-indol-3-yl)acetate, might interact with a biological target, typically a protein or enzyme. These simulations are foundational in drug discovery and design, allowing for the virtual screening of compounds and the elucidation of their potential mechanisms of action.

The prediction of how a ligand binds to a receptor is a critical step in assessing its potential biological activity. This involves calculating the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which indicates the strength of the interaction. A more negative binding energy typically corresponds to a stronger and more stable interaction.

For indole (B1671886) derivatives, molecular docking studies have been widely employed to predict their binding affinities with various biological targets. For instance, studies on 5-bromoindole (B119039) derivatives have shown strong binding energies when docked with the EGFR tyrosine kinase domain, suggesting potent inhibitory potential. nih.gov The binding affinity is influenced by a combination of factors including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov The bromine substituent on the indole ring, as in this compound, can significantly influence these interactions, potentially enhancing binding affinity through halogen bonding or by altering the electronic properties of the indole core.

The following table illustrates typical binding affinities observed for various indole derivatives in molecular docking studies against different protein targets.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |

| 5-Bromoindole derivatives | EGFR Tyrosine Kinase | Strong |

| Indol-3-yl-glyoxylamides | MDM2-p53 | High |

| Pyrrole-based Schiff Bases (Tryptophan-based) | MAO-B | -8.51 |

| Oxindole (B195798) Derivatives | Bruton's Tyrosine Kinase (BTK) | -10.8 to -11.3 |

Beyond predicting binding affinity, molecular docking also reveals the preferred binding pose and the specific molecular interactions that stabilize the ligand-receptor complex. This includes identifying key amino acid residues in the protein's active site that interact with the ligand.

For indole-3-acetic acid (IAA) and its analogues, docking studies have elucidated detailed interaction modes. For example, in binding to PIN-FORMED (PIN) auxin exporters, the carboxylate group of IAA is often coordinated by specific residues like asparagine, while the indole ring settles into a binding chamber. researchgate.net The orientation of the indole ring and its substituents is critical for stable binding. researchgate.net In the case of this compound, the methyl acetate (B1210297) group would likely engage in hydrogen bonding with polar residues, while the 4-bromoindole (B15604) core would occupy a hydrophobic pocket. The bromine atom itself could form specific halogen bonds with electron-donating residues in the binding site.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intrinsic properties of molecules like this compound, providing insights into their geometry, electronic distribution, and reactivity.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations also provide a detailed picture of the molecule's electronic structure, including bond lengths, bond angles, and dihedral angles.

For indole and its derivatives, DFT studies have been used to investigate how substituents affect the geometry of the indole ring. chemrxiv.org Substitutions on the six-membered ring of the indole nucleus can lead to more significant changes in bond lengths and angles compared to substitutions on the five-membered ring. chemrxiv.org In this compound, the bromine atom at the 4-position and the methyl acetate group at the 3-position would influence the electronic distribution and geometry of the indole core. DFT calculations could precisely quantify these effects.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For indole derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions of highest electron density and electron deficiency, respectively. In a typical indole system, the HOMO is often localized on the pyrrole (B145914) ring, indicating its nucleophilic character, while the LUMO is distributed more broadly across the bicyclic system. The presence of a bromine atom and a methyl acetate group would modulate the energies and distributions of these frontier orbitals. The electron-withdrawing nature of the bromine atom at the 4-position would likely lower the energy of the HOMO, making the molecule less prone to oxidation compared to unsubstituted indole.

The following table summarizes the key parameters derived from FMO analysis and their implications for chemical reactivity.

| FMO Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule. nih.gov It provides a color-coded map of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For indole derivatives, MEP maps can identify the most reactive sites for interactions with other molecules, including biological receptors. researchgate.net In indole-3-acetic acid, the carboxylic acid group shows a region of high negative potential, indicating its role as a hydrogen bond acceptor. nih.gov For this compound, the MEP map would likely show a region of negative electrostatic potential around the carbonyl oxygen of the ester group, making it a likely site for hydrogen bonding interactions. The nitrogen atom of the indole ring would also exhibit a region of negative potential. The hydrogen atom attached to the indole nitrogen would show a region of positive potential, making it a potential hydrogen bond donor. The bromine atom can also exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding.

Vibrational Frequencies and Spectroscopic Property Prediction

Computational chemistry provides a powerful lens for predicting the vibrational spectra (infrared and Raman) of molecules, offering insights into their structural and bonding characteristics. For this compound, Density Functional Theory (DFT) calculations are the primary tool for modeling its vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and for the structural elucidation of new compounds.

The vibrational modes of this compound are numerous, owing to its complex structure. Key vibrations can be assigned to specific functional groups within the molecule, such as the indole ring, the acetate side chain, and the carbon-bromine bond. DFT calculations, often employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict the wavenumbers of these vibrations with a high degree of accuracy. Theoretical studies on related indole derivatives, such as 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, have demonstrated that vibrational frequencies obtained by the B3LYP method show good agreement with experimental results. nih.gov

A theoretical vibrational frequency analysis for this compound would likely reveal characteristic peaks. The N-H stretching vibration of the indole ring is typically observed in the range of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) and pyrrole rings are expected in the 3000-3100 cm⁻¹ region. A strong absorption peak corresponding to the C=O stretching of the methyl ester group would be predicted around 1730-1750 cm⁻¹. The C-O stretching of the ester is expected in the 1200-1300 cm⁻¹ range. The C-Br stretching vibration is anticipated at lower frequencies, typically in the 500-600 cm⁻¹ region.

Below is a representative table of predicted vibrational frequencies for this compound, based on DFT calculations of analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | N-H stretching of the indole ring |

| ν(C-H)aromatic | 3100 - 3000 | C-H stretching of the indole ring |

| ν(C-H)aliphatic | 2950 - 2850 | C-H stretching of the methyl and methylene (B1212753) groups |

| ν(C=O) | 1735 | Carbonyl stretching of the ester |

| δ(C-H) | 1450 - 1350 | C-H bending |

| ν(C-O) | 1250 | Ester C-O stretching |

| ν(C-N) | 1200 | C-N stretching of the indole ring |

| ν(C-Br) | 580 | Carbon-Bromine stretching |

The prediction of spectroscopic properties extends beyond vibrational frequencies. For instance, the electronic spectra (UV-Vis) of indole and its derivatives have been computationally studied to understand their photophysical behavior. nih.gov Such studies on this compound could predict its absorption maxima and provide insights into its electronic transitions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical information about its conformational stability and dynamic behavior in different environments, such as in solution.

The conformational flexibility of this compound primarily arises from the rotation around the single bonds in the acetate side chain. Theoretical studies on the parent compound, indole-3-acetic acid (IAA), have explored its conformational space, revealing multiple low-energy conformers. researchgate.netnih.gov These studies indicate that the orientation of the carboxylic acid group relative to the indole ring is a key determinant of conformational preference. researchgate.netnih.gov For this compound, the ester group will similarly adopt various orientations.

An MD simulation of this molecule, typically performed in a solvent box (e.g., water or an organic solvent) using a suitable force field, would allow for the exploration of its potential energy surface. The simulation would track the trajectory of each atom over a period of nanoseconds to microseconds, revealing the preferred conformations and the transitions between them.

Key parameters to be analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD value over the simulation time suggests that the molecule has reached a stable conformation.

Dihedral Angle Analysis: Monitoring the dihedral angles of the acetate side chain (e.g., C2-C3-Cα-Cβ and C3-Cα-Cβ-O) would reveal the rotational preferences and the most populated conformational states.

Solvent Interactions: The simulation would also show how solvent molecules interact with the solute, for instance, through hydrogen bonding with the N-H group of the indole ring and the carbonyl oxygen of the ester.

The dynamic behavior of the molecule, such as the flexibility of the side chain and the indole ring, can be quantified. It is expected that the acetate side chain will exhibit significant flexibility, allowing the molecule to adopt different shapes, which could be important for its biological activity or its interaction with other molecules.

Theoretical Mechanistic Elucidation of Synthetic Pathways

Computational chemistry is instrumental in elucidating the reaction mechanisms of synthetic pathways, providing insights into transition states, reaction intermediates, and energy barriers. The synthesis of this compound can be approached through several routes, with the Fischer indole synthesis being a prominent and classic method for forming the indole core. wikipedia.orgorganic-chemistry.orgnih.gov

A plausible synthetic route involves the reaction of 4-bromophenylhydrazine with a suitable ketone or aldehyde precursor to the acetate side chain, followed by esterification. A theoretical investigation of this pathway would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (4-bromophenylhydrazine and the carbonyl compound), intermediates, transition states, and the final product are optimized using a quantum mechanical method like DFT.

Transition State Searching: The transition state for each elementary step of the reaction is located. For the Fischer indole synthesis, a key step is the mdpi.commdpi.com-sigmatropic rearrangement of the enehydrazine intermediate. wikipedia.orgnih.gov Computational studies can model this concerted pericyclic reaction and calculate its activation energy.

Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) is calculated to confirm that the located transition states connect the correct reactants and products.

For the synthesis of this compound, a likely precursor for the side chain would be methyl 4-oxobutanoate (B1241810). The Fischer indole synthesis would proceed as follows:

Step 1: Hydrazone Formation: Reaction of 4-bromophenylhydrazine with methyl 4-oxobutanoate to form the corresponding hydrazone.

Step 2: Tautomerization: The hydrazone tautomerizes to the enehydrazine.

Step 3: mdpi.commdpi.com-Sigmatropic Rearrangement: The enehydrazine undergoes a mdpi.commdpi.com-sigmatropic rearrangement to form a di-imine intermediate.

Step 4: Cyclization and Aromatization: The intermediate cyclizes, and subsequent elimination of ammonia (B1221849) leads to the formation of the indole ring.

Computational studies can provide detailed insights into the electronic effects of the bromo substituent on the reaction mechanism, such as its influence on the electron density of the phenyl ring and the stability of the intermediates and transition states.

An alternative pathway could be the Japp-Klingemann reaction, which also leads to the formation of indoles from aryl diazonium salts and β-keto esters. A theoretical study of this reaction would similarly involve the modeling of the key reaction steps to understand the mechanism and predict the feasibility of the synthesis.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic methods is crucial for the advancement of pharmaceutical research. For Methyl 2-(4-bromo-1H-indol-3-yl)acetate and related compounds, future research will likely focus on green chemistry principles to minimize waste and hazardous reagents.

Future methodologies could explore:

Continuous Flow Chemistry: This approach offers enhanced safety, scalability, and efficiency compared to traditional batch processes. A metal-free, continuous-flow process has been successfully developed for the synthesis of other heterocyclic acetic acids, demonstrating the potential of this technology for producing indole (B1671886) derivatives. rsc.org

Catalyst-Free Reactions: Investigating reactions under mild, catalyst-free conditions can reduce environmental impact and simplify purification. For example, a catalyst-free synthesis of 2-methyl-1H-indol-3-yl acetate (B1210297) has been reported using diacetoxyiodo)benzene and potassium hydroxide. evitachem.com

One-Pot Multi-Component Reactions: These reactions improve efficiency by combining several synthetic steps into a single operation, reducing solvent usage and purification needs. Such methods have been effectively used to synthesize various complex indole derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

| Methodology | Advantages | Potential Application for this compound |

|---|---|---|

| Traditional Multi-Step Synthesis | Well-established, predictable outcomes | Provides a baseline for yield and purity comparison |

| Continuous Flow Chemistry | Improved safety, scalability, and control | Safer handling of reactive intermediates, potential for higher yields |

| Catalyst-Free Reactions | Reduced cost and environmental impact | Greener synthesis with simplified purification |

| Multi-Component Reactions | Increased efficiency, atom economy | Rapid generation of a library of derivatives for screening |

Advanced Mechanistic Studies at the Molecular and Cellular Levels

A deeper understanding of how this compound interacts with biological systems is essential for its therapeutic development. Future research should focus on elucidating its precise mechanisms of action.

Brominated indoles, as a class, are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties. semanticscholar.orgnih.gov For example, some brominated indoles have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. scu.edu.aunih.govscu.edu.auresearchgate.net Others have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cell lines. nih.gov

Key areas for future mechanistic investigation include:

Target Identification and Validation: Identifying the specific proteins and signaling pathways that this compound interacts with.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement, such as the modulation of inflammatory or cell proliferation pathways. Studies on other indole compounds have shown they can deregulate signaling pathways like PI3K/Akt/mTOR. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how specific structural features, such as the position of the bromine atom, influence biological activity. semanticscholar.orgmdpi.com

Exploration of Multi-Targeted Therapeutic Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapies that can modulate multiple biological targets simultaneously. The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for developing ligands for numerous targets. nih.gov

Future research should explore the potential of this compound as a platform for developing multi-targeted agents. ontosight.ai For instance, indole-based compounds have been investigated as dual inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease therapy. mdpi.com The development of multi-targeted therapies for complex diseases like multiple myeloma is also an active area of research. mdpi.com By modifying the core structure of this compound, it may be possible to design novel compounds with tailored activity against multiple disease-related targets.

Integration of In Silico and Experimental Approaches for Rational Design

Computational methods are increasingly integral to modern drug discovery, enabling the rational design of new therapeutic agents and the prediction of their properties. ontosight.ai Future research on this compound should leverage a combination of in silico and experimental approaches. scu.edu.au

Molecular Docking: This technique can predict the binding orientation of the compound to its target protein, providing insights into the molecular basis of its activity. scu.edu.auresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the key molecular features that correlate with biological activity, guiding the design of more potent and selective analogs. mdpi.comresearchgate.net

Pharmacokinetic (ADME) Prediction: In silico models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, helping to identify potential liabilities early in the drug development process. mdpi.com

Table 2: In Silico Approaches for Drug Design

| In Silico Method | Application | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a target protein | Elucidate potential biological targets and binding interactions |

| QSAR | Correlates chemical structure with biological activity | Guide the design of more potent and selective derivatives |

| ADME Prediction | Predicts pharmacokinetic properties | Assess the drug-likeness of the compound and its analogs |

Identification of Novel Biological Targets and Applications for Brominated Indole Acetates

While existing research points to the anti-inflammatory and anticancer potential of brominated indoles, there is a vast and underexplored landscape of other possible therapeutic applications. Future research should aim to identify novel biological targets and applications for this class of compounds.

High-throughput screening of this compound and related compounds against diverse panels of biological targets could uncover unexpected activities. For example, indole derivatives have recently been identified as potent and selective inhibitors of proMMP-9 activation, suggesting a potential role in treating neurodegenerative diseases like Fragile X syndrome. nih.gov Furthermore, the indole nucleus is present in compounds with a wide range of activities, including antibacterial and antifungal properties. nih.gov A systematic exploration of the biological space could reveal new and valuable therapeutic uses for brominated indole acetates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-bromo-1H-indol-3-yl)acetate?

- Methodological Answer : The compound is typically synthesized via bromination of indole precursors followed by esterification. For example, brominated indole derivatives like 2-(4-bromo-1H-indol-3-yl)ethan-1-amine () serve as intermediates. A multi-step approach involves protecting the indole nitrogen, bromination at the 4-position, and subsequent coupling with methyl acetate via nucleophilic substitution or esterification under acidic conditions. Key steps include purification via column chromatography and verification by -NMR and mass spectrometry .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL ( ) refine crystallographic data to determine bond lengths, angles, and molecular packing. For example, Acta Crystallographica studies () report similar bromo-indole derivatives with detailed refinement parameters (R factor < 0.06). Complementary techniques include -/-NMR for functional group analysis and FT-IR for ester carbonyl (C=O) stretching (~1740 cm) .

Q. What solvents and reaction conditions are optimal for its synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for bromination due to their ability to stabilize intermediates. Esterification reactions require anhydrous conditions with catalysts like HSO or DMAP. Reaction temperatures vary: bromination occurs at 0–25°C (to prevent overhalogenation), while esterification proceeds at reflux (60–80°C). highlights methanol as a solvent for reductive amination steps in related indole syntheses .

Advanced Research Questions

Q. How can contradictory -NMR data for the indole proton environment be resolved?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., N–H vs. O–H exchange) or solvent-dependent shifts. Deuterated DMSO is ideal for observing N–H protons (~10–12 ppm). If signals overlap, use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, reports -NMR of 2-(4-bromo-1H-indol-3-yl)ethan-1-amine in MeOD, showing distinct indole proton splitting. Cross-validate with computational methods (DFT) to predict chemical shifts .

Q. What strategies improve yield in multi-step syntheses involving bromo-indole intermediates?

- Methodological Answer : Optimize protecting groups (e.g., acetyl or tert-butoxycarbonyl) to prevent side reactions during bromination. demonstrates that using 4-methoxybenzyl (PMB) protection stabilizes the indole nitrogen during alkylation. Additionally, streamline purification via preparative HPLC or recrystallization. Monitor reaction progress by TLC with UV-active indole moieties .

Q. How is the compound’s reactivity exploited in medicinal chemistry applications?

- Methodological Answer : The bromine atom at the 4-position enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) for derivatization. For instance, notes similar indole acetamides being used as antimicrobial agents. Design SAR studies by substituting the bromine with other halogens or functional groups, followed by bioactivity assays (e.g., MIC determination against S. aureus) .

Q. What analytical challenges arise in quantifying trace impurities?

- Methodological Answer : Residual solvents (e.g., methyl acetate) or dehalogenation byproducts require GC-MS or UPLC-MS for detection. Calibrate methods using reference standards ( ). For chiral impurities, employ chiral HPLC columns (e.g., Chiralpak IA) with polar mobile phases .

Data Analysis and Optimization

Q. How are crystallographic data discrepancies addressed during refinement?

- Methodological Answer : Use SHELXL ( ) to adjust thermal parameters and resolve disordered atoms. Apply restraints for bond lengths/angles based on similar structures (e.g., ). Validate with R/wR convergence (< 0.08) and check for missed symmetry (PLATON’s ADDSYM) .

Q. What computational tools predict the compound’s LogD and solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。